2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride
Overview
Description
2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride is a complex organic compound with the molecular formula C25H33ClN2O3 and a molecular weight of 444.99 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, a pyridinium ring, and a benzylamino carbonyl group.
Preparation Methods
The synthesis of 2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride involves multiple steps. The synthetic route typically starts with the preparation of the cyclohexyl ring, followed by the introduction of the isopropyl and methyl groups. The pyridinium ring is then synthesized and attached to the cyclohexyl ring via an acetate linkage.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as hydroxide or alkoxide ions replace the chloride ion.
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
When compared to similar compounds, 2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Isopropyl-5-methylcyclohexanol: This compound shares the cyclohexyl ring structure but lacks the pyridinium and benzylamino carbonyl groups.
2-Isopropyl-5-methylcyclohexane: Similar in having the cyclohexyl ring with isopropyl and methyl groups but does not contain the pyridinium or acetate functionalities.
4-Chloro-2-isopropyl-5-methylphenol: Contains a phenol ring with similar substituents but differs significantly in overall structure and properties.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-(benzylcarbamoyl)pyridin-1-ium-1-yl]acetate;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3.ClH/c1-18(2)22-12-11-19(3)14-23(22)30-24(28)17-27-13-7-10-21(16-27)25(29)26-15-20-8-5-4-6-9-20;/h4-10,13,16,18-19,22-23H,11-12,14-15,17H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTIOIBAMZITIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C[N+]2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)C(C)C.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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